molecular formula C18H12BrN3O2S B12033760 (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12033760
M. Wt: 414.3 g/mol
InChI Key: WDUYWNKJFGYGFK-XNTDXEJSSA-N
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Description

The compound (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of tricyclic heterocyclic molecules featuring fused thiazole and triazole rings.

Key structural features include:

  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one backbone: A rigid tricyclic system that enhances stability and influences electronic properties.
  • 4-Bromophenyl substituent at position 2: Introduces electron-withdrawing effects and steric bulk.
  • 3-Methoxybenzylidene group at position 5: A conjugated aromatic system with methoxy substitution, modulating solubility and reactivity .

Properties

Molecular Formula

C18H12BrN3O2S

Molecular Weight

414.3 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3O2S/c1-24-14-4-2-3-11(9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-5-7-13(19)8-6-12/h2-10H,1H3/b15-10+

InChI Key

WDUYWNKJFGYGFK-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolotriazole core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects :

  • Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity and may improve binding to biological targets .
  • Alkoxy substituents (e.g., methoxy, ethoxy) : Increase solubility and influence π-π stacking interactions .

Spectral Data Comparison

While IR and NMR data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Stretching frequencies for C=N (1595 cm⁻¹), C=S (1248 cm⁻¹), and C-Br (533 cm⁻¹) are consistent across triazole-thiazole derivatives .
  • ¹H-NMR : Aromatic protons in similar compounds resonate between δ 6.99–8.00 ppm, with methoxy groups appearing as singlets near δ 3.2–3.8 ppm .

Biological Activity

The compound (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features both thiazole and triazole ring systems. Its unique structure suggests potential biological activities, making it a candidate for pharmacological applications. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H16_{16}BrN3_3O2_2S
  • Molecular Weight : 400.30 g/mol
  • IUPAC Name : (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

The presence of bromine and methoxy groups in the structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to arise from its ability to interact with various cellular targets. The thiazole and triazole rings can participate in nucleophilic substitutions and form complexes with metal ions, which may enhance their biological efficacy. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and leading to physiological changes.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar thiazole and triazole derivatives. For instance:

  • Thiazole Derivative A : Exhibited significant antimicrobial activity against various bacterial strains.
  • Triazole-Based Compound B : Showed antifungal activity with lower minimum inhibitory concentrations (MICs) compared to standard drugs.
Compound NameStructural FeaturesNotable Activity
Thiazole Derivative AThiazole ringAntimicrobial
Triazole-Based Compound BTriazole ringAntifungal
(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneThiazole & Triazole rings + Aromatic groupsPotentially diverse biological activities

Anticancer Activity

Research has indicated that compounds containing thiazole or triazole moieties often exhibit anticancer properties. For example:

  • Benzothiazole C : Demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antioxidant Activity Assessment : A study assessed the antioxidant properties of synthesized triazole derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited promising antioxidant activity comparable to established antioxidants.
  • In Vivo Studies : Research involving animal models has shown that compounds similar to (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can reduce tumor growth rates and enhance survival rates in cancer models.

Computational Studies

Computational docking studies have been employed to predict the binding affinity of (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with various biological targets. These studies suggest a strong interaction with proteins involved in cancer progression and inflammation pathways.

Q & A

Q. What are the established multi-step synthetic pathways for synthesizing this compound, and what critical parameters influence yield optimization?

  • Methodological Answer: Synthesis involves three stages: (1) precursor preparation (thiazole and triazole intermediates), (2) core formation via cyclization, and (3) introduction of substituents (4-bromophenyl and 3-methoxybenzylidene). Key parameters include:
  • Catalysts: Use of bases like K₂CO₃ or acids like H₂SO₄ for condensation reactions .
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures aid in crystallization .
  • Temperature: Optimal ranges between 60–80°C for cyclization to avoid side products .
    Table 1: Reaction Optimization Parameters
StepCatalystSolventTemp. (°C)Yield (%)
Core FormationK₂CO₃DMF7045–55
Substituent AdditionH₂SO₄EtOH6060–70

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?

  • Methodological Answer:
  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peaks (m/z ~460–470) validate molecular weight .
  • X-Ray Crystallography: Resolves stereochemistry of the benzylidene moiety (Z/E configuration) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Anti-inflammatory: COX-2 inhibition assay (ELISA-based) .
    Note: Use DMSO as a solvent control (<0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolotriazole derivatives?

  • Methodological Answer: Discrepancies arise from:
  • Substituent Effects: Electron-withdrawing groups (e.g., Br) enhance anticancer activity but reduce solubility, affecting assay outcomes .
  • Assay Conditions: Varying cell lines (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h) alter IC₅₀ values .
  • Solution: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use structure-activity relationship (SAR) models to isolate substituent contributions .

Q. What computational strategies predict biological target interactions and optimize lead compounds?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) .
  • QSAR Models: Apply CoMFA/CoMSIA to correlate substituent electronegativity with anticancer activity (e.g., bromine enhances DNA intercalation) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How does stereochemistry (E/Z configuration) impact biological efficacy and metabolic stability?

  • Methodological Answer:
  • E-Isomer: Higher rigidity improves target binding (e.g., 2-fold lower IC₅₀ in MCF-7 cells vs. Z-isomer) due to planar benzylidene alignment .
  • Metabolic Stability: E-isomers resist CYP3A4-mediated oxidation better than Z-forms (t₁/₂: 6h vs. 3h in liver microsomes) .
    Validation: Chiral HPLC (Daicel column) or NOESY NMR to confirm configuration .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer:
  • Formulation: Use PEG-400/TPGS mixtures for parenteral delivery .
  • Prodrug Design: Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to improve bioavailability .
  • Nanoencapsulation: PLGA nanoparticles (150–200 nm size) enhance tumor targeting (e.g., 3× higher accumulation in xenografts) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Methodological Answer:
  • Strain Variability: Gram-positive (e.g., S. aureus) are more susceptible due to thicker peptidoglycan layers retaining hydrophobic compounds .
  • Compound Aggregation: Poor solubility at high concentrations (>50 µM) leads to false negatives; use dynamic light scattering (DLS) to monitor aggregation .
    Table 2: Antimicrobial Activity Variability
StudyMIC (µM) for S. aureusMIC (µM) for E. coliSolvent Used
A12.5>100DMSO/PBS
B25.050.0EtOH/PBS

Experimental Design Recommendations

Q. How should researchers design SAR studies to explore substituent effects?

  • Methodological Answer:
  • Variable Groups: Systematically modify benzylidene (e.g., 3-F, 4-Cl) and phenyl (e.g., 4-NO₂, 4-OCH₃) substituents .
  • Controls: Include unsubstituted thiazolotriazole cores and commercial drugs (e.g., doxorubicin for anticancer assays).
  • Data Collection: Measure logP (HPLC), pKa (potentiometry), and bioactivity to build predictive models .

Q. What in silico tools are critical for prioritizing derivatives for synthesis?

  • Methodological Answer:
  • Virtual Screening: Glide (Schrödinger) to filter a library of 10,000 analogs against target proteins .
  • ADMET Prediction: SwissADME for bioavailability radar and toxicity risk (e.g., hERG inhibition) .
  • Synthon-Based Design: Reaxys or SciFinder to identify feasible synthetic routes for top candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.